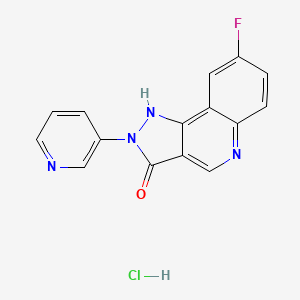
2,5-Dihydro-8-fluoro-2-(3-pyridinyl)-3H-pyrazolo(4,3-c)quinolin-3-one monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CGS 15975A is a potent adenosine receptor antagonist with a novel nonxanthine heterocyclic ring structure. It has been studied extensively for its ability to inhibit adenosine receptors, particularly the A2 receptor subtype . This compound has shown promise in various pharmacological studies due to its unique structure and mechanism of action.
準備方法
The synthesis of CGS 15975A involves several steps, starting with the preparation of the core heterocyclic structure.
化学反応の分析
CGS 15975A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS 15975A can lead to the formation of quinazoline derivatives, while reduction can yield triazoloquinazoline derivatives .
科学的研究の応用
CGS 15975A has been widely used in scientific research due to its potent adenosine receptor antagonistic properties. In chemistry, it serves as a valuable tool for studying adenosine receptor interactions and signaling pathways. In biology and medicine, CGS 15975A has been investigated for its potential therapeutic applications, including its use as a cardiovascular agent and its role in modulating immune responses . Additionally, CGS 15975A has been explored for its potential in treating various diseases, such as cancer and neurological disorders .
作用機序
The mechanism of action of CGS 15975A involves its ability to competitively inhibit adenosine receptors, particularly the A2 receptor subtype. By blocking these receptors, CGS 15975A prevents the binding of adenosine, thereby inhibiting adenosine-mediated signaling pathways. This leads to various physiological effects, such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release . The molecular targets of CGS 15975A include the A1 and A2A adenosine receptors, with a higher affinity for the A2A receptor .
類似化合物との比較
CGS 15975A is often compared with other adenosine receptor antagonists, such as ZM 241385 and SCH 58261. These compounds share similar structures and pharmacological properties but differ in their selectivity and potency. For example, ZM 241385 has a higher selectivity for the A2A receptor compared to CGS 15975A, while SCH 58261 is known for its high affinity and selectivity for the A2A receptor . The unique structure of CGS 15975A, particularly its nonxanthine heterocyclic ring, distinguishes it from other adenosine receptor antagonists and contributes to its specific pharmacological profile .
特性
CAS番号 |
92458-35-0 |
|---|---|
分子式 |
C15H10ClFN4O |
分子量 |
316.72 g/mol |
IUPAC名 |
8-fluoro-2-pyridin-3-yl-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride |
InChI |
InChI=1S/C15H9FN4O.ClH/c16-9-3-4-13-11(6-9)14-12(8-18-13)15(21)20(19-14)10-2-1-5-17-7-10;/h1-8,19H;1H |
InChIキー |
CCTDPGJEKQMHGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


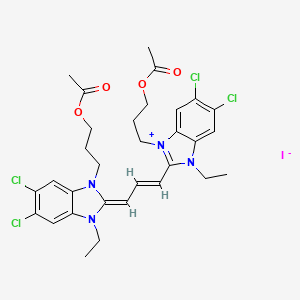
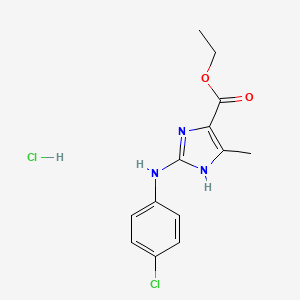
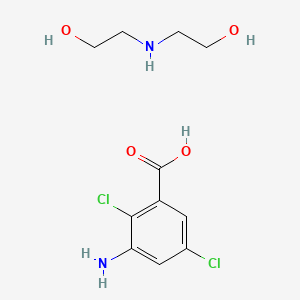
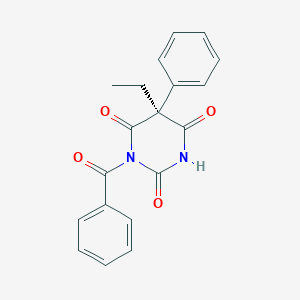
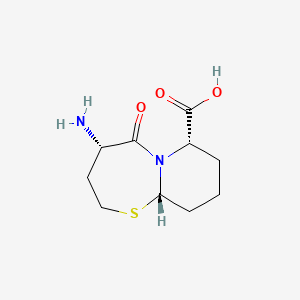
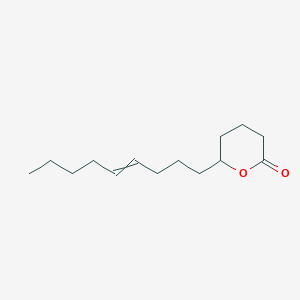
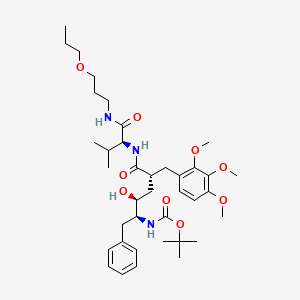
![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
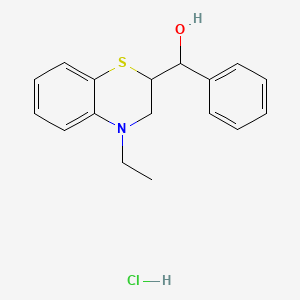
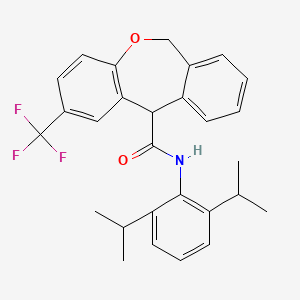

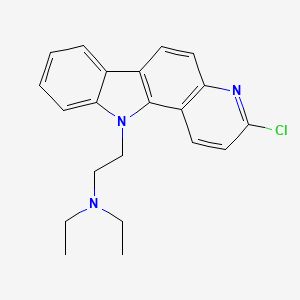
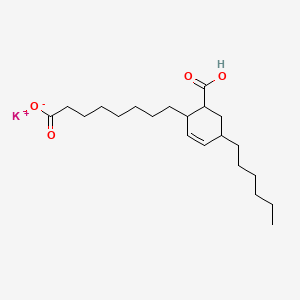
![3-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[2-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzamide](/img/structure/B15191300.png)
